tert-Butyl crotonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSPZGZEUDEIQM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033020 | |

| Record name | 2-Methyl-2-propanyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3246-27-3, 79218-15-8 | |

| Record name | tert-Butyl 2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003246273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl (2E)-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079218158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-propanyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl Crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (2E)-2-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMM9GBT5XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

tert-Butyl crotonate CAS number

An In-Depth Technical Guide to tert-Butyl Crotonate

Core Topic: this compound CAS Number: 79218-15-8

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 79218-15-8), a versatile α,β-unsaturated ester utilized in organic synthesis. We will delve into its fundamental chemical and physical properties, established synthesis protocols, and core reactivity. Particular emphasis is placed on its role as a Michael acceptor and as a monomer in stereospecific polymerization reactions. This document is intended for researchers, chemists, and drug development professionals who employ such building blocks in the synthesis of complex molecules, pharmaceutical intermediates, and advanced materials.

Chemical Identity and Physicochemical Properties

This compound, also known as tert-Butyl (E)-2-butenoate, is a colorless liquid with a characteristic fruity odor.[1] The presence of the bulky tert-butyl group provides significant steric hindrance, which influences its reactivity and the properties of its derivatives. This steric shield can enhance the stability of molecules where it is incorporated.[2]

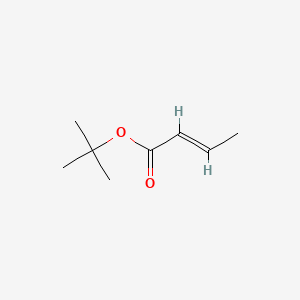

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 79218-15-8 | [1][3][4][5] |

| Molecular Formula | C₈H₁₄O₂ | [3][4][5] |

| Molecular Weight | 142.20 g/mol | [3][4] |

| Synonyms | tert-Butyl (E)-2-butenoate, Crotonic Acid tert-Butyl Ester | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 82 °C at 97 mmHg | [1][5] |

| Flash Point | 23 °C (73.4 °F) | [1][3][5] |

| Density | 0.89 g/cm³ (at 20°C) | [1] |

| Refractive Index (n20/D) | 1.425 | [1][3] |

| InChI Key | QHSPZGZEUDEIQM-AATRIKPKSA-N | [3] |

| SMILES String | C\C=C\C(=O)OC(C)(C)C |[3] |

Synthesis Protocol

A common and efficient method for synthesizing this compound involves the reaction of lithium tert-butoxide with crotonyl chloride.[6] This method is advantageous due to its high purity yield and suitability for industrial-scale production.[6] The lithium tert-butoxide is first prepared in situ from methyllithium and acetone.[6]

Experimental Protocol: Synthesis via Lithium tert-Butoxide

Materials:

-

Methyllithium (1.0-1.1 molar equivalents)

-

Acetone (1.0 molar equivalent)

-

Crotonyl chloride (1.2 molar equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Water

-

Sodium Chloride

Procedure:

-

Preparation of Lithium tert-Butoxide: In a nitrogen atmosphere, add methyllithium to anhydrous THF or diethyl ether in a reaction vessel cooled to between -5°C and 0°C.[6]

-

Slowly add acetone dropwise to the solution, carefully controlling the rate of addition to maintain the reaction temperature at or below 0°C.[6]

-

After the acetone addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.[6]

-

Reaction with Crotonyl Chloride: Cool the mixture and add crotonyl chloride dropwise, ensuring the reaction temperature does not exceed 40°C.[6]

-

Once the addition is complete, heat the mixture to reflux and stir for 1 hour.[6]

-

Workup and Purification: Cool the reaction to 0°C and pour it into ice-cold water containing sodium chloride.[6]

-

Separate the organic layer. Extract the aqueous layer three times with diethyl ether or methyl tert-butyl ether.[6]

-

Combine the organic phases, dry over an appropriate drying agent (e.g., anhydrous magnesium sulfate), concentrate under reduced pressure, and purify by vacuum distillation to yield pure this compound.[6]

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Applications

Michael Addition Reactions

As an α,β-unsaturated carbonyl compound, this compound is an excellent Michael acceptor.[7] The Michael addition is a conjugate (or 1,4-) addition of a nucleophile (the Michael donor) to the β-carbon of an activated alkene.[7][8][9] This reaction is a cornerstone of C-C bond formation in organic synthesis due to its reliability and mild conditions.[7]

Mechanism:

-

A base deprotonates the Michael donor (e.g., a malonate, β-ketoester) to form a resonance-stabilized carbanion (enolate).[8]

-

The enolate attacks the electrophilic β-carbon of this compound.[7][8]

-

This forms a new C-C bond and generates a new enolate intermediate, which is subsequently protonated during workup to yield the final 1,4-adduct.[8]

This reactivity makes this compound a valuable precursor for synthesizing complex molecules, including pharmaceutical intermediates.[1][6]

Caption: Generalized Michael Addition with this compound.

Polymerization Reactions

This compound can undergo anionic polymerization to produce poly(this compound), a polymer with high stereoregularity.[10] The polymerization, often initiated by organomagnesium compounds like (C₆H₅)₂Mg in toluene at low temperatures (-78 °C), yields a polymer that is typically insoluble in common organic solvents.[10]

The resulting poly(this compound) exhibits semiflexibility and semicrystallinity, which is attributed to the significant steric hindrance between the β-methyl group and the tert-butyl ester group.[11] These polymers can be converted to poly(crotonic acid) by treatment with trifluoroacetic acid, followed by esterification to yield other poly(alkyl crotonate)s.[10] This makes this compound a useful monomer for creating thermally stable polymers with tailored properties.[12]

Protocol Outline: Anionic Polymerization

-

Initiation: A solution of an organomagnesium initiator is added to a solution of this compound in toluene at -78 °C under a dry nitrogen atmosphere.[10]

-

Termination: The reaction is quenched with a small amount of methanol.[10]

-

Isolation: The reaction mixture is poured into a large volume of methanol to precipitate the polymer, which is then collected, washed, and dried.[10]

Safety and Handling

This compound is a flammable liquid and vapor that can cause serious eye damage.[3] Proper handling and storage are critical to ensure laboratory safety.

Table 2: Hazard and Precautionary Information

| Category | Code(s) | Description | Source(s) |

|---|---|---|---|

| Hazard Classifications | Flam. Liq. 3; Eye Dam. 1 | Flammable liquid, Category 3; Serious eye damage, Category 1 | [3] |

| Hazard Statements | H226, H318 | Flammable liquid and vapor. Causes serious eye damage. | [3] |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [3] |

| P233 | Keep container tightly closed. | [13] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][13] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| Storage | 2-8°C or Refrigerated (0-10°C) | Store in a well-ventilated place. Keep cool. Store under an inert gas as the material can be air and heat sensitive. | [3] |

| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, Respirator filter type ABEK (EN14387) | Use appropriate personal protective equipment to prevent contact. |[3] |

Conclusion

This compound (CAS: 79218-15-8) is a key chemical intermediate with well-defined properties and reactivity. Its utility as a Michael acceptor and as a monomer for stereoregular polymers makes it a valuable tool for synthetic chemists in academia and industry. The bulky tert-butyl group imparts unique steric and stability characteristics that are leveraged in the synthesis of pharmaceuticals and advanced materials. Adherence to strict safety protocols is mandatory when handling this flammable and corrosive compound.

References

-

This compound . LookChem. [Link]

-

Michael addition reaction . Wikipedia. [Link]

-

Highly “Diheterotactic” Polymerization of this compound . ACS Publications. [Link]

- Synthesis method of tert butyl crotonate (CN102276462A).

-

Metabolism of t-butyl groups in drugs . Hypha Discovery Blogs. [Link]

-

The Michael Addition Reaction and Conjugate Addition . Master Organic Chemistry. [Link]

-

Preparation and properties of poly(sec-butyl crotonate) . ScienceDirect. [Link]

-

How to classify it (cycloaddition/Michael addition-condensation/some name reaction I'm not aware of)? . ResearchGate. [Link]

-

Michael Addition . Organic Chemistry Portal. [Link]

-

Carbazic acid, tert-butyl ester . Organic Syntheses Procedure. [Link]

-

Solution properties of poly(this compound) with a semiflexible backbone and sharp molecular weight distributions. 2. Intrinsic viscosity and diffusion coefficient . ACS Publications. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. This compound = 97.0 79218-15-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. CN102276462A - Synthesis method of tert butyl crotonate - Google Patents [patents.google.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Michael Addition [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Utility of a Versatile Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of tert-Butyl Crotonate

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, certain reagents distinguish themselves through a combination of versatile reactivity and strategic utility. This compound, a colorless liquid with a characteristic fruity odor, is one such molecule.[1] As an α,β-unsaturated ester, it possesses two key reactive sites: the ester carbonyl and the conjugated alkene. This dual-functionality, combined with the unique properties of the tert-butyl protecting group, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and safe handling of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. These data are critical for reaction setup, purification, and safety considerations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 79218-15-8 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄O₂ | [1][2][4][5] |

| Molecular Weight | 142.20 g/mol | [3][4][5][6] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 82 °C @ 97 mmHg | [1][2][4] |

| Density | 0.89 g/cm³ | [1][2][4] |

| Refractive Index | n20/D 1.425 | [2][3][4][5] |

| Flash Point | 23 °C (73.4 °F) | [1][3][4][5] |

| Solubility | Soluble in Chloroform, Methanol | [4] |

| Storage | Store at 2-8°C (Refrigerator) | [2][3][4][5] |

Structural Identifiers

-

IUPAC Name: tert-butyl (E)-but-2-enoate

Spectroscopic Characterization: The Analytical Fingerprint

Spectroscopic analysis is non-negotiable for verifying the identity and purity of starting materials and products. The following data represent the expected spectral characteristics of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks / Signals | Rationale |

| ¹H NMR | δ ≈ 6.9 ppm (dq, 1H, CH =CHCH₃)δ ≈ 5.8 ppm (dq, 1H, CH=CH CH₃)δ ≈ 1.9 ppm (dd, 3H, CH=CHCH₃ )δ ≈ 1.5 ppm (s, 9H, C(CH₃ )₃) | The vinyl protons show characteristic downfield shifts with coupling to each other and to the methyl group. The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |

| ¹³C NMR | δ ≈ 165 ppm (C =O)δ ≈ 145 ppm (C H=CHCH₃)δ ≈ 122 ppm (CH=C HCH₃)δ ≈ 80 ppm (C (CH₃)₃)δ ≈ 28 ppm (C(C H₃)₃)δ ≈ 18 ppm (CH=CHC H₃) | The carbonyl carbon is the most deshielded. The sp² carbons of the alkene and the quaternary and primary carbons of the tert-butyl group are all distinct. |

| FT-IR (neat) | ~1720 cm⁻¹ (strong, sharp)~1655 cm⁻¹ (medium)~1150 cm⁻¹ (strong)~970 cm⁻¹ (strong) | C=O stretch of the α,β-unsaturated ester.C=C stretch of the conjugated alkene.C-O stretch of the ester.Out-of-plane bend for the trans alkene, a key diagnostic feature. |

| Mass Spec (EI) | m/z = 142 (M⁺)m/z = 85m/z = 57 (base peak) | Molecular ion.[M - C₄H₉O]⁺ or [M - C₄H₉]⁺, loss of the tert-butoxy or tert-butyl group.[C(CH₃)₃]⁺, the highly stable tert-butyl cation, is typically the most abundant fragment for tert-butyl esters. |

Synthesis of this compound: A Self-Validating Protocol

The choice of synthetic methodology is dictated by factors such as substrate availability, required purity, and scalability. While several routes exist, the acylation of a tert-butoxide source with crotonyl chloride is a robust and high-yielding approach suitable for industrial production.[7]

Protocol: Synthesis via Lithium tert-Butoxide and Crotonyl Chloride

This method demonstrates excellent atom economy and operational simplicity, making it suitable for scale-up.[7] The causality behind this choice is the high reactivity of the acid chloride, which readily undergoes nucleophilic acyl substitution with the alkoxide, avoiding the equilibrium limitations of Fischer esterification with the sterically hindered tert-butanol.

Step-by-Step Methodology:

-

Alkoxide Formation: In a nitrogen-purged reactor at -5°C to 0°C, add methyllithium to a solution of anhydrous tetrahydrofuran (THF).

-

Slowly add acetone dropwise, ensuring the internal temperature does not exceed 0°C. This in-situ reaction generates lithium tert-butoxide.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

-

Acylation: Cool the mixture and add crotonyl chloride dropwise, maintaining a reaction temperature below 40°C.

-

After the addition is complete, heat the mixture to reflux and stir for 1 hour to drive the reaction to completion.

-

Work-up and Purification: Cool the reaction vessel to 0°C and carefully quench the reaction by pouring it into ice-cold water containing sodium chloride.

-

Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate.

-

Extract the aqueous layer three times with diethyl ether or MTBE.

-

Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Perform vacuum distillation to yield high-purity this compound.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from two core features: its α,β-unsaturated system and the behavior of the tert-butyl ester as a robust protecting group.

The tert-Butyl Ester as a Carboxylic Acid Surrogate

In multi-step synthesis, protecting a carboxylic acid is often necessary to prevent its interference with reactions targeting other functional groups. The tert-butyl ester is an ideal choice for this role.

-

Expertise & Causality: The steric bulk of the tert-butyl group provides exceptional stability. It is resistant to a wide range of nucleophilic and basic conditions (e.g., Grignard reagents, organolithiums, saponification with NaOH) that would readily cleave simpler methyl or ethyl esters. This inertness allows for selective transformations elsewhere in the molecule.[8]

-

Trustworthiness (Orthogonality): Deprotection is reliably achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) or aqueous phosphoric acid), which proceed via a stable tertiary carbocation mechanism.[9] This provides an orthogonal deprotection strategy that leaves acid-sensitive groups like Boc-amines intact under different conditions, a cornerstone of reliable synthetic planning.

Diagram: Protecting Group Strategy

Caption: Logic of the tert-butyl ester protecting group strategy.

Reactions at the α,β-Unsaturated System

The conjugated double bond is electron-deficient due to the electron-withdrawing nature of the ester carbonyl, making it susceptible to nucleophilic attack.

-

Michael (1,4-Conjugate) Addition: This is a cornerstone reaction for this compound. Soft nucleophiles, such as enolates, Gilman cuprates, and amines, will preferentially attack the β-carbon. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation and is widely used in the synthesis of pharmaceutical intermediates.[7] For instance, the conjugate addition of an amine is a key step toward synthesizing chiral β-amino esters.

-

Other Reactions: The double bond can also undergo hydrogenation (to give tert-butyl butyrate), epoxidation, and dihydroxylation, further expanding its synthetic utility.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound due to its flammability and potential for causing serious eye damage.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Danger | [3][5] |

| Pictograms | GHS02 (Flame), GHS05 (Corrosion) | [3][5] |

| Hazard Statements | H226: Flammable liquid and vapor.H318: Causes serious eye damage. | [3][5] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5][10] |

| Storage Class | 3: Flammable Liquids | [3][5] |

| PPE | Chemical safety goggles or face shield, nitrile gloves, flame-retardant lab coat. | [3][10] |

Handling Guidance: Always work in a well-ventilated chemical fume hood. Ground and bond containers when transferring material to prevent static discharge.[10] Keep away from ignition sources. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

Conclusion

This compound is more than a simple ester; it is a strategic tool for the modern synthetic chemist. Its predictable reactivity as a Michael acceptor, coupled with the robust and selectively cleavable nature of the tert-butyl ester, provides a reliable platform for complex molecular synthesis. For professionals in drug discovery and development, mastering the application of this reagent offers a distinct advantage in the efficient construction of novel chemical entities. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and safely leverage this compound to achieve their synthetic goals.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 巴豆酸叔丁酯 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 79218-15-8 [amp.chemicalbook.com]

- 5. 巴豆酸叔丁酯 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. CN102276462A - Synthesis method of tert butyl crotonate - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. tert-Butyl Esters [organic-chemistry.org]

- 10. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to tert-Butyl Crotonate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl crotonate (TBC), a versatile α,β-unsaturated ester widely utilized in organic synthesis. With a molecular weight of 142.20 g/mol , this compound serves as a critical building block and intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides an in-depth synthesis protocol, explores its characteristic reactivity—including its function as a Michael acceptor and the utility of the tert-butyl ester as a protecting group—and presents its spectroscopic characterization profile. Furthermore, this guide highlights its application in the synthesis of high-value chiral intermediates relevant to drug development, offering researchers and chemical development professionals a practical and authoritative resource.

Introduction: The Versatility of an α,β-Unsaturated Ester

This compound, systematically named tert-butyl (E)-2-butenoate, is an organic compound valued for the unique reactivity conferred by its molecular structure. The molecule incorporates two key functional groups: an α,β-unsaturated system and a sterically bulky tert-butyl ester. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to its role in carbon-carbon bond-forming reactions.

Simultaneously, the tert-butyl group provides significant steric hindrance, influencing the molecule's reactivity and stability. It is a robust protecting group for the carboxylic acid, stable under a variety of conditions but readily removable under specific acidic protocols. This dual functionality makes this compound a strategic choice in multi-step synthetic campaigns where precise control over reactivity and selective deprotection is paramount. Its application in the synthesis of pharmaceutical intermediates, agrochemicals, and flavors underscores its importance in modern organic chemistry[1].

Physicochemical and Safety Data

Accurate knowledge of a compound's properties is fundamental to its effective and safe use in a laboratory or industrial setting. The key data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 142.20 g/mol | [2][3][4] |

| Molecular Formula | C₈H₁₄O₂ | [2][3][4] |

| CAS Number | 79218-15-8 | [2][3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 82 °C @ 97 mmHg | [1][5] |

| Density | 0.89 g/cm³ | [1][5] |

| Refractive Index (n20/D) | 1.425 | [1] |

| Flash Point | 23 °C (73.4 °F) | [3] |

| Solubility | Soluble in common organic solvents | Inferred from structure |

Safety and Handling

This compound is classified as a flammable liquid and can cause serious eye damage[3].

-

Hazard Statements: H226 (Flammable liquid and vapor), H318 (Causes serious eye damage).[3]

-

Precautionary Measures: Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield and chemical-resistant gloves[3].

-

Storage: Store in a cool, well-ventilated place at 2-8°C, away from heat and open flames[3].

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A notable method, suitable for industrial-scale production due to its atom economy and operational simplicity, involves the in-situ generation of lithium tert-butoxide followed by reaction with crotonyl chloride[5].

Workflow Diagram: Synthesis of this compound

Caption: Stepwise logical flow of tert-butyl ester deprotection under acidic conditions.

Applications in Pharmaceutical Development

The unique reactivity of this compound makes it a valuable starting material for synthesizing chiral intermediates used in drug development. A prominent example is its use in the asymmetric synthesis of (R)- and (S)-β-aminobutyric acid derivatives.

For instance, this compound can react with a chiral amine in a conjugate addition reaction. The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary. Subsequent reduction and deprotection steps can yield enantiomerically pure compounds like (R)-3-aminobutanol, a key intermediate for various pharmaceuticals. [6][7]Patent literature also describes its use as a raw material to synthesize molecules with S1P₁/Edgl receptor agonist activity, highlighting its direct relevance in medicinal chemistry programs. [5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data and Interpretation | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃, δ in ppm): • 6.83-6.89 (m, 1H): Vinyl proton (CH =CH-CO) • 5.74-5.78 (dq, 1H): Vinyl proton (CH₃-CH =CH) • 1.83-1.85 (dd, 3H): Methyl protons on the double bond (CH ₃-CH=) • 1.48 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group. | |

| ¹³C NMR | Predicted values based on analogous structures and chemical shift increments: • ~165 ppm: Ester carbonyl carbon (C =O) • ~145 ppm: β-vinyl carbon (-C H=) • ~122 ppm: α-vinyl carbon (=C H-CO) • ~80 ppm: Quaternary carbon of tert-butyl group (-C (CH₃)₃) • ~28 ppm: Methyl carbons of tert-butyl group (-C(C H₃)₃) • ~18 ppm: Methyl carbon on the double bond (C H₃-CH=) | , [8]Predicted |

| FT-IR | Predicted characteristic absorptions (cm⁻¹): • ~2970 cm⁻¹: C-H stretch (sp³ from t-butyl and methyl) • ~1720 cm⁻¹: C=O stretch (α,β-unsaturated ester) • ~1655 cm⁻¹: C=C stretch (alkene) • ~1250 & 1150 cm⁻¹: C-O stretch (ester) | Inferred |

| Mass Spec. | Predicted Fragmentation (m/z): • 142: Molecular Ion [M]⁺ • 87: Loss of tert-butyl radical [(CH₃)₃C•] • 57: tert-Butyl cation [(CH₃)₃C]⁺ (often a base peak for t-butyl esters) | Inferred |

Protocol: Purity Analysis by GC-MS

This is a general protocol for acrylate esters and should be optimized for this compound.

-

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-INNOWAX, is suitable for separating acrylate esters. [9]3. GC Program:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of ~1.0-1.5 mL/min.

-

Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 190 °C, then ramp at 50 °C/min to 250 °C (hold for 10 min). This program should be adjusted based on initial scouting runs.

-

-

MS Parameters:

-

Ion Source Temperature: 230-250 °C

-

Scan Range: m/z 40-200.

-

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

-

Analysis: Inject 1 µL of the sample. Purity is determined by the relative area percentage of the main peak in the total ion chromatogram (TIC). Identity is confirmed by matching the resulting mass spectrum with the expected fragmentation pattern.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a reliable and predictable platform for constructing complex molecular architectures. Its value is derived from the synergistic interplay of its α,β-unsaturated system and the unique properties of the tert-butyl ester protecting group. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential. The protocols and data presented in this guide serve as a foundational resource for the safe and effective application of this compound in the laboratory and beyond.

References

- CN102276462A - Synthesis method of tert butyl croton

-

Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. ([Link])

- CN110683960A - Synthesis method of (R) -3-aminobutanol. ()

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ([Link])

- CN107805205B - Prepar

-

t-Butyl group towers over other 1H resonances. ACD/Labs. ([Link])

-

This compound. LookChem. ([Link])

-

TERT-BUTYL (2E)-2-BUTENOATE. GSRS. ([Link])

-

Specifications of this compound. Capot Chemical. ([Link])

Sources

A Technical Guide to the Physicochemical Properties and Handling of tert-Butyl Crotonate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides an in-depth analysis of tert-butyl crotonate (CAS 79218-15-8), focusing on its boiling point and the associated implications for its synthesis, purification, and safe handling. The methodologies and insights presented herein are grounded in established scientific principles to ensure accuracy and reliability in a laboratory setting.

Core Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor, primarily utilized as a versatile reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries[1]. A precise understanding of its physical properties is paramount for its effective use and manipulation.

Key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 79218-15-8 | [1][2][3] |

| Molecular Formula | C₈H₁₄O₂ | [1][2][3] |

| Molecular Weight | 142.20 g/mol | [2] |

| Boiling Point | 82 °C at 97 mmHg | [1][4][5][6] |

| Density | 0.89 g/cm³ (at 20 °C) | [1][4][5] |

| Refractive Index (n²⁰/D) | 1.425 | [1][4][5] |

| Flash Point | 23 °C (73.4 °F) | [1][4][5] |

| Appearance | Colorless to Almost Colorless Liquid | [1][5] |

| Storage Temperature | 2–8 °C | [5] |

In-Depth Analysis of the Boiling Point

The experimentally determined boiling point of this compound is consistently reported as 82 °C at a reduced pressure of 97 mmHg [1][4][5][6]. This value is critical for two primary reasons:

-

Thermal Stability: Many esters, including this compound, can be susceptible to decomposition or side reactions at elevated temperatures. Reporting the boiling point under vacuum is standard practice for such compounds. The use of reduced pressure allows for distillation at a significantly lower temperature than would be required at atmospheric pressure, thereby preserving the integrity of the molecule.

-

Purification Strategy: The specified boiling point is not merely a physical constant but a cornerstone of its purification protocol. Vacuum distillation is the definitive method for purifying this compound post-synthesis, and knowledge of the precise boiling point/pressure relationship is essential for isolating the product from non-volatile impurities and residual solvents.

Attempting to distill this compound at standard atmospheric pressure (760 mmHg) would require a much higher temperature, increasing the risk of degradation and reducing the final yield of high-purity product.

Synthesis and Purification

This compound is a valuable intermediate, often used in the synthesis of chiral molecules like tert-butyl β-aminobutyrate[7]. Its synthesis requires careful control of reaction conditions, followed by a meticulous purification process that leverages its unique boiling point.

Common Synthetic Pathway

A robust method for synthesizing this compound involves the reaction of a tert-butoxide source with crotonyl chloride[7][8]. One patented method first prepares lithium tert-butoxide from methyllithium and acetone, which subsequently reacts with crotonyl chloride[7]. This approach is efficient and suitable for larger-scale production.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is adapted from established methodologies[7]. It is a self-validating system where successful isolation of the product at the correct boiling point confirms the reaction's success.

Materials:

-

Methyllithium in diethyl ether or THF

-

Acetone

-

Crotonyl chloride

-

Anhydrous diethyl ether or THF

-

Deionized water

-

Sodium chloride

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

Alkoxide Formation: In a nitrogen-purged, flame-dried flask equipped with a dropping funnel and magnetic stirrer, add methyllithium solution in ether. Cool the flask to between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add acetone dropwise via the dropping funnel. The causality for this slow, cold addition is to control the highly exothermic reaction and prevent side reactions. The temperature must be maintained below 0 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of lithium tert-butoxide.

-

Esterification: Cool the mixture again and add crotonyl chloride dropwise, ensuring the internal temperature does not exceed 40 °C.

-

After the addition, heat the mixture to reflux and stir for 1 hour to drive the reaction to completion.

-

Workup: Cool the reaction vessel to 0 °C and carefully pour the reaction mixture into ice-cold water containing sodium chloride (to reduce the solubility of the organic product in the aqueous layer).

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with diethyl ether.

-

Combine all organic phases and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

Purification Protocol: Vacuum Distillation

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. This is achieved via vacuum distillation, a process dictated by the compound's boiling point.

Caption: Step-by-step workflow for the purification via vacuum distillation.

Procedure:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

System Check: Attach the apparatus to a vacuum pump with a manometer or vacuum gauge. The system must be capable of achieving and holding a stable vacuum near 97 mmHg.

-

Distillation: Place the crude this compound into the distillation flask. Begin heating gently with a heating mantle.

-

Fraction Collection: As the temperature of the vapor reaches the target of 82 °C at the established pressure, collect the clear, colorless distillate in the receiving flask. Discard any initial forerun that distills at a lower temperature.

-

Completion: Stop the distillation once the temperature either rises significantly or drops, or when only a small residue remains in the distillation flask. The collected liquid is the purified this compound.

Analytical Characterization for Quality Control

To ensure the identity and purity of the final product, several analytical techniques are employed.

-

Gas Chromatography (GC): This is the primary method for determining purity. Commercial grades of this compound typically exhibit a purity of ≥97.0% or higher[3][4]. A successful purification should yield a single major peak on the chromatogram.

-

Refractive Index: Measuring the refractive index provides a rapid and effective physical check of purity. The expected value is approximately 1.425 at 20 °C[1][4][5]. Deviation from this value can indicate the presence of impurities.

-

Spectroscopy (NMR and FT-IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared Spectroscopy are used to confirm the molecular structure of the ester, ensuring the correct product has been synthesized.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

-

GHS Hazards: The compound is classified as a flammable liquid (H226) and can cause serious eye damage (H318). The signal word is "Danger".

-

Handling Precautions:

-

Always work in a well-ventilated area or a chemical fume hood[9].

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves[9].

-

Keep the compound away from heat, sparks, and open flames. All equipment must be properly grounded to prevent static discharge[9].

-

-

Storage: Store in a tightly closed container in a refrigerator at 2–8 °C to minimize vapor pressure and maintain stability[5].

Conclusion

The boiling point of this compound, 82 °C at 97 mmHg, is a fundamental property that dictates its purification and handling. It underscores the necessity of vacuum distillation to achieve high purity while avoiding thermal degradation. For researchers in drug development and organic synthesis, a thorough understanding of this property, combined with robust synthesis and safety protocols, is critical for the successful and safe application of this important chemical intermediate.

References

-

This compound - LookChem. LookChem. Available at: [Link]

- CN102276462A - Synthesis method of tert butyl crotonate - Google Patents. Google Patents.

-

Specifications of this compound - Capot Chemical. Capot Chemical. Available at: [Link]

-

Butyl crotonate | C8H14O2 | CID 5366039 - PubChem - NIH. PubChem. Available at: [Link]

-

This compound - Oakwood Chemical. Oakwood Chemical. Available at: [Link]

-

Carbazic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

This compound One Chongqing Chemdad Co. ,Ltd. Chemdad. Available at: [Link]

-

Purification of tert-Butyl alcohol - Chempedia - LookChem. LookChem. Available at: [Link]

-

Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. capotchem.com [capotchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 79218-15-8 [amp.chemicalbook.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CN102276462A - Synthesis method of tert butyl crotonate - Google Patents [patents.google.com]

- 8. CROTONIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. louisville.edu [louisville.edu]

An In-depth Technical Guide to the Density of tert-Butyl Crotonate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the density of tert-butyl crotonate, a key physical property critical for its application in research and pharmaceutical development. Beyond a simple tabulation of values, this document delves into the experimental determination of its density, the factors influencing this property, and its relevance in the synthesis of pharmaceutical intermediates.

Introduction to this compound: A Versatile Building Block

This compound (CAS No. 79218-15-8) is a colorless liquid with a fruity odor, widely employed in organic synthesis.[1] Its molecular structure, featuring an α,β-unsaturated ester, makes it a valuable reagent, particularly as a Michael acceptor. This reactivity is harnessed in the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in many pharmaceutical agents.[2][3] The tert-butyl group, while sterically hindering, can enhance the specificity of reactions and improve the stability of drug candidates.[4] A precise understanding of its physical properties, including density, is paramount for accurate reagent measurement, process scale-up, and ensuring reproducibility in synthetic protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][5] |

| Molecular Weight | 142.20 g/mol | [5] |

| Density | ~ 0.89 g/cm³ | [1][6][7] |

| Specific Gravity (20/20) | 0.89 | [7] |

| Boiling Point | 82 °C at 97 mmHg | [1][6] |

| Flash Point | 23 °C | [1][6] |

| Refractive Index (n20/D) | 1.425 | [1][6] |

| Appearance | Colorless liquid | [1] |

| Purity (typical) | ≥97.0% | [5] |

The Critical Role of Density in Drug Development

In the context of drug development, the density of a reagent like this compound is not merely a physical constant but a critical parameter that influences several aspects of the synthetic process:

-

Stoichiometric Accuracy: Many synthetic procedures require the precise addition of reagents by volume. An accurate density value is essential for converting a desired mass of this compound into the corresponding volume, ensuring correct stoichiometry and maximizing reaction yield and purity.

-

Process Scale-Up: As a synthetic route moves from the laboratory bench to pilot plant and full-scale production, volumetric additions are the norm. Inaccurate density data can lead to significant errors in reagent charging, potentially compromising the entire batch.

-

Flow Chemistry: In modern continuous manufacturing processes, reagents are often pumped at specific flow rates. The density of the fluid directly impacts the mass flow rate, and therefore, the reaction stoichiometry.

Experimental Determination of Density: A Validated Protocol

Given the importance of accurate density data, a reliable experimental protocol is essential. The pycnometer method is a highly precise technique for determining the density of liquids and is particularly suitable for volatile organic compounds like this compound.

Principle of the Pycnometer Method

The pycnometer is a glass flask with a precisely known volume.[8] The density of a liquid is determined by accurately measuring the mass of the liquid that fills the pycnometer.

Experimental Workflow

The following diagram illustrates the workflow for determining the density of this compound using a pycnometer.

Caption: Workflow for density determination using a pycnometer.

Detailed Step-by-Step Methodology

-

Preparation:

-

Thoroughly clean a pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

-

Allow the this compound sample to reach the desired measurement temperature by placing it in a temperature-controlled water bath.

-

Record the ambient temperature and atmospheric pressure.

-

-

Measurement:

-

Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁ .

-

Fill the pycnometer with distilled water of a known temperature.

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a thermostatic bath set to the desired temperature and allow it to equilibrate.

-

Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₂ .

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the temperature-equilibrated this compound.

-

Insert the stopper and allow any excess liquid to be expelled.

-

Place the pycnometer in the thermostatic bath to ensure the contents are at the desired temperature.

-

Dry the exterior of the pycnometer and weigh it. Record this mass as m₃ .

-

-

Calculation:

-

Calculate the mass of the water: mwater = m₂ - m₁

-

Obtain the density of water (ρwater) at the measurement temperature from a reliable reference table.

-

Calculate the exact volume of the pycnometer (V): V = mwater / ρwater

-

Calculate the mass of the this compound (mtbc): mtbc = m₃ - m₁

-

Calculate the density of the this compound (ρtbc): ρtbc = mtbc / V

-

Factors Influencing the Density of this compound

Temperature

Purity

The presence of impurities will affect the measured density of this compound. Impurities with a higher density will result in a measured density greater than that of the pure compound, while lower-density impurities will have the opposite effect. It is therefore crucial to use a high-purity grade of this compound for applications where accurate density is critical.

Conclusion: The Importance of Precise Density Measurement

The density of this compound is a fundamental physical property with significant practical implications in organic synthesis and drug development. An accurate understanding and experimental determination of this value are essential for ensuring the reproducibility, scalability, and efficiency of chemical processes. The protocol outlined in this guide provides a robust and reliable method for obtaining precise density measurements, empowering researchers and scientists to confidently utilize this versatile building block in their synthetic endeavors.

References

- CN102276462A - Synthesis method of tert butyl crotonate.

-

3 Ways to Measure Density Know-How, Hints, and More - Scientific Laboratory Supplies. [Link]

-

1 density determination by pycnometer. [Link]

-

Pycnometer - Chemical Engineering | University of Utah. [Link]

-

3 DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

METHOD 24—DETERMINATION OF VOLATILE MATTER CONTENT, WATER CONTENT, DENSITY, VOLUME SOLIDS, AND WEIGHT SOLIDS OF SURFACE CO - EPA. [Link]

-

Measure Density with a Pycnometer - YouTube. [Link]

-

Determination of Volatile Organic Compounds Content Using Novel Ash and Total Solids Analysis for Chemical Agent Resistant Coating Systems - DTIC. [Link]

-

SCAQMD METHOD 313-91. [Link]

-

Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC - PubMed Central. [Link]

-

METHOD 204A - VOLATILE ORGANIC COMPOUNDS CONTENT IN LIQUID INPUT STREAM 1. Scope and Application 1.1 Applicability. This proced - EPA. [Link]

-

Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed Central. [Link]

-

This compound One Chongqing Chemdad Co. ,Ltd. [Link]

-

Butyl crotonate | C8H14O2 | CID 5366039 - PubChem - NIH. [Link]

-

Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. [Link]

-

Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

-

The Versatility of Tert-Butyl Isocyanate in Chemical Synthesis and Industry. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. This compound = 97.0 79218-15-8 [sigmaaldrich.com]

- 6. 79218-15-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. che.utah.edu [che.utah.edu]

A Technical Guide to the Safe Handling of tert-Butyl Crotonate for Research and Development

Introduction

tert-Butyl crotonate is a valuable ester in organic synthesis, frequently employed as a reactant and intermediate in the development of pharmaceuticals, agrochemicals, and fragrances.[1] Its utility, however, is paired with a distinct hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this chemical. Moving beyond a simple recitation of data sheet points, we will explore the causality behind safety procedures, ensuring that every protocol is a self-validating system for risk mitigation in the laboratory environment.

Chemical and Physical Identity

A foundational understanding of a substance's properties is the first step in a robust safety assessment. These parameters dictate its behavior under various laboratory conditions and inform the specific control measures required.

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl (E)-2-butenoate | [2][3][4] |

| Synonyms | Crotonic Acid tert-Butyl Ester | [2][4] |

| CAS Number | 79218-15-8 | [1][2][3] |

| Molecular Formula | C₈H₁₄O₂ | [1][2][4] |

| Molecular Weight | 142.20 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 82 °C @ 97 mmHg | [1][2][4] |

| Density | 0.89 g/cm³ | [1][2][4] |

| Flash Point | 23 °C (73.4 °F) | [1][2][3][4] |

| Storage Temperature | 2-8 °C (Refrigerator) | [2][3][4] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific and significant hazards. Understanding the "why" behind this classification is crucial for appreciating the associated risks.

| GHS Classification | Hazard Statement | Pictogram | Rationale and Implications for the Researcher |

| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor.[3] | 🔥 | The flash point of 23 °C is close to standard room temperature.[1][2][3] This means that at ambient temperatures, the liquid can release enough vapor to form an ignitable mixture with air. Any nearby ignition source—a spark from equipment, static discharge, or an open flame—can lead to a fire or flashback.[5] |

| Serious Eye Damage, Category 1 | H318: Causes serious eye damage.[3] | corrosive | This is a more severe classification than eye irritation and indicates a risk of irreversible damage upon contact. The chemical's properties can cause significant injury to the cornea and other eye tissues. This classification mandates the use of robust eye protection beyond standard safety glasses. |

| Skin Irritation, Category 2 | H315: Causes skin irritation. | ❗ | While less severe than its effect on the eyes, the substance can cause inflammation, redness, and discomfort upon skin contact. This necessitates the consistent use of appropriate chemical-resistant gloves and immediate decontamination upon exposure. |

Signal Word: Danger [3]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management follows a "hierarchy of controls," prioritizing strategies that offer the highest level of protection. This systematic approach is fundamental to creating a safe research environment.

3.1 Engineering Controls: The Primary Barrier

Engineering controls are designed to isolate the researcher from the hazard. For this compound, the focus is on managing its flammability and potential for vapor exposure.

-

Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow prevents flammable vapors from accumulating in the lab's atmosphere and protects the user from inhaling the substance.

-

Grounding and Bonding: The low flash point necessitates strict control of static electricity. When transferring the liquid between metal containers, the containers must be grounded and bonded to prevent the buildup of a static charge that could spark and ignite the vapors.[6][7]

-

Explosion-Proof Equipment: All electrical equipment used in the immediate vicinity of handling (e.g., stir plates, vacuum pumps) should be intrinsically safe or explosion-proof to eliminate potential ignition sources.[6]

Caption: Workflow for safe transfer, emphasizing engineering controls.

3.2 Administrative Controls: Self-Validating Protocols

These are the safe work practices and procedures that researchers must follow.

Protocol: Handling and Dispensing this compound

-

Pre-Operation Safety Check:

-

Rationale: Proactive hazard assessment prevents incidents.

-

Action: Ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items, especially combustibles.[8] Confirm the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Type B: dry chemical or CO₂).[6][7]

-

-

Donning Personal Protective Equipment (PPE):

-

Rationale: Provides the final barrier of protection.

-

Action: Wear a flame-resistant lab coat, chemical splash goggles (not safety glasses), and appropriate chemical-resistant gloves (e.g., nitrile may be suitable for incidental contact, but consult a glove compatibility chart for extended use).

-

-

Preparing for Transfer:

-

Dispensing the Chemical:

-

Rationale: Controls the release of the substance and its vapors.

-

Action: Work deep within the fume hood. Open the container slowly to release any pressure. Use a syringe or cannula for transfers to minimize vapor release and prevent spills.

-

-

Post-Handling Procedure:

-

Rationale: Ensures safe cleanup and storage.

-

Action: Tightly close the container.[6] Decontaminate any surfaces that may have been exposed. Dispose of contaminated materials (e.g., syringe tips, wipes) in a designated, sealed waste container.

-

3.3 Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it protects the individual from exposure. Its selection must be directly informed by the GHS hazards.

-

Eye/Face Protection: Due to the H318 classification ("Causes serious eye damage"), chemical splash goggles are mandatory .[9] A face shield worn over goggles is recommended for larger volume transfers.

-

Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Wear chemical-resistant gloves at all times.[3][9] Contaminated gloves must be removed immediately using the proper technique and disposed of correctly.

-

Respiratory Protection: When used within a functioning fume hood, respiratory protection is typically not required. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a respirator with an appropriate organic vapor cartridge would be necessary.

Storage and Stability

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

-

Temperature: Store in a refrigerator between 2-8°C, as recommended.[2][3][4] This helps to reduce the vapor pressure, lowering the concentration of flammable vapors.

-

Location: Store in a designated flammable liquids cabinet. The storage area should be cool, dry, and well-ventilated.[7]

-

Container: Keep the container tightly closed to prevent vapor escape and contamination.[6]

-

Ignition Sources: The storage area must be free of all heat, sparks, and open flames.[6]

-

Incompatibilities: Store away from strong oxidizing agents, which could react exothermically and create a fire or explosion hazard.[9]

Emergency Protocols: A Plan for When Things Go Wrong

5.1 Accidental Release and Spill Response

Immediate and correct action during a spill is vital to prevent escalation.

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, flammable vapors are spreading, or you feel unsafe, evacuate and activate the fire alarm.

-

Control Ignition Sources: Immediately eliminate all potential ignition sources.[6][10]

-

Ventilate: Ensure the fume hood is operating to contain and exhaust vapors.

-

Contain & Absorb (for small spills): If the spill is small and you are trained to handle it, contain it with a non-combustible absorbent material like sand, silica gel, or a commercial sorbent.[9][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect & Dispose: Using non-sparking tools, carefully collect the absorbed material into a sealable, properly labeled waste container for hazardous chemical disposal.[9][10]

Caption: Decision flowchart for responding to a chemical spill.

5.2 Fire Response

-

Small Fire: If the fire is small (wastebasket-sized) and you are trained, use a dry chemical (ABC) or carbon dioxide (CO₂) extinguisher.[6]

-

Large Fire: Do not attempt to fight a large fire. Activate the fire alarm, evacuate the area, and close doors behind you.[8]

-

Container Fire: Containers may explode when heated.[5][10] Cool fire-exposed containers with water spray from a safe distance, but do not apply water directly to the burning chemical.[10]

5.3 First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. This is critical due to the risk of serious eye damage. |

| Skin Contact | Take off immediately all contaminated clothing.[6] Rinse the affected skin area with plenty of soap and water.[7] Seek medical attention if irritation persists. |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[6][7] If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms develop. |

| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. |

References

-

This compound - LookChem. [Link]

-

Butyl crotonate | C8H14O2 | CID 5366039 - PubChem - NIH. [Link]

-

tert-Butyl alcohol - Hazardous Substance Fact Sheet. [Link]

-

Safety Data Sheet: Ethyl crotonate - Chemos GmbH&Co.KG. [Link]

-

TERT-BUTYL CHROMATE | Occupational Safety and Health Administration - OSHA. [Link]

-

tert-butyllithium SOP template - Stanford Environmental Health & Safety. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 巴豆酸叔丁酯 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 79218-15-8 [amp.chemicalbook.com]

- 5. nj.gov [nj.gov]

- 6. louisville.edu [louisville.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. ehs.stanford.edu [ehs.stanford.edu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. TERT-BUTYL PEROXYCROTONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Synthesis of tert-Butyl Crotonate: A Comprehensive Technical Guide for the Modern Laboratory

Abstract

This technical guide provides an in-depth exploration of the primary synthetic methodologies for producing tert-butyl crotonate, a valuable unsaturated ester intermediate in the pharmaceutical and fine chemical industries. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental design and optimization. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the synthesis of this versatile molecule. We will cover classical esterification techniques, the use of highly reactive acyl chlorides, and modern biocatalytic approaches, culminating in a comparative analysis to guide the selection of the most appropriate method for a given application.

Introduction: The Significance of this compound

This compound ((E)-2-butenoic acid 1,1-dimethylethyl ester) is a key building block in organic synthesis, primarily utilized for its α,β-unsaturated ester functionality and the sterically hindering tert-butyl group.[1] The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable under a variety of nucleophilic and reducing conditions, yet readily cleaved under acidic conditions.[2] This unique combination of reactivity and stability makes this compound a sought-after precursor for the synthesis of more complex molecules, including chiral β-amino acids and other pharmacologically active compounds.[3]

This guide will provide a critical overview of the most prevalent and effective methods for the synthesis of this compound, with a focus on providing actionable intelligence for laboratory and process scale-up.

Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into three primary strategies, each with its own set of advantages and challenges:

-

Direct Esterification of Crotonic Acid with tert-Butanol: A classic acid-catalyzed approach.

-

Acylation using Crotonyl Chloride: A high-yielding but potentially hazardous route.

-

Transesterification: An equilibrium-driven process suitable for specific applications.

-

Enzymatic Synthesis: A green and highly selective modern alternative.

The following sections will dissect each of these methodologies, providing not only the "how" but, more importantly, the "why" behind each experimental choice.

Method 1: Direct Acid-Catalyzed Esterification

The direct esterification of crotonic acid with tert-butanol is a fundamentally sound and atom-economical approach. However, the inherent reactivity of tert-butanol presents a significant challenge: under acidic conditions, it readily undergoes dehydration to form isobutylene, a competing and often dominant side reaction.[4] Therefore, the choice of catalyst and reaction conditions is paramount to achieving a successful outcome.

Mechanistic Rationale

The acid-catalyzed esterification follows a well-established mechanism. The acid catalyst protonates the carbonyl oxygen of crotonic acid, thereby increasing the electrophilicity of the carbonyl carbon.[5] This activation facilitates the nucleophilic attack of the hydroxyl group of tert-butanol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford this compound and regenerate the acid catalyst.[5]

Catalyst Selection: Navigating the Dehydration Challenge

The key to a successful direct esterification lies in selecting a catalyst that favors esterification over dehydration.

-

Homogeneous Catalysts: While strong mineral acids like sulfuric acid can be used, they often lead to significant isobutylene formation.[6] Milder acids or solid acid catalysts are generally preferred.

-

Heterogeneous (Solid Acid) Catalysts: These are highly advantageous due to their ease of separation and potential for reuse.[7] Examples include:

-

Ion-exchange resins (e.g., Amberlyst): Provide acidic sites within a polymer matrix.

-

Zeolites (e.g., H-ZSM-5): Their shape selectivity can sometimes be exploited to favor the desired reaction.

-

Sulfated Zirconia and other Metal Oxides: Offer strong acid sites on a solid support.[8]

-

Experimental Protocol: Direct Esterification with a Solid Acid Catalyst

This protocol provides a general framework for the direct esterification of crotonic acid with tert-butanol using a solid acid catalyst.

Materials:

-

Crotonic Acid

-

tert-Butanol (anhydrous is recommended)

-

Solid Acid Catalyst (e.g., Amberlyst-15, pre-dried)

-

Anhydrous Toluene (or another suitable solvent for azeotropic water removal)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine crotonic acid, a molar excess of tert-butanol (e.g., 1.5-2 equivalents), and the solid acid catalyst (typically 10-20% by weight of the crotonic acid). Add toluene to the flask.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Monitor the reaction progress by TLC or GC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the solid acid catalyst. Wash the catalyst with fresh solvent to recover any adsorbed product.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted crotonic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.[9]

Method 2: Acylation with Crotonyl Chloride

For applications demanding high yields and rapid reaction times, the use of crotonyl chloride is a highly effective, albeit more aggressive, approach. This method circumvents the equilibrium limitations of direct esterification.

Mechanistic Rationale

The reaction of an acyl chloride with an alcohol is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of crotonyl chloride is readily attacked by the oxygen of tert-butanol or a tert-butoxide salt. The reaction is typically very fast and exothermic.

Experimental Protocol: Synthesis from Crotonyl Chloride and in situ Generated Lithium tert-Butoxide

This protocol is adapted from a patented method and offers a high-yield, atom-economical route.[3]

Materials:

-

Methyllithium (in THF or ether)

-

Acetone

-

Crotonyl Chloride

-

Tetrahydrofuran (THF) or Diethyl Ether (anhydrous)

-

Water

-

Sodium Chloride

Procedure:

-

Preparation of Lithium tert-Butoxide: In a nitrogen-purged, flame-dried flask equipped with a magnetic stirrer and an addition funnel, add methyllithium in THF or ether. Cool the solution to -5°C to 0°C in an ice-salt bath. Slowly add acetone dropwise, ensuring the temperature does not exceed 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Acylation: Cool the freshly prepared lithium tert-butoxide solution. Slowly add crotonyl chloride dropwise, maintaining the reaction temperature below 40°C.

-

Reaction Completion and Workup: After the addition of crotonyl chloride, heat the mixture to reflux and stir for 1 hour. Cool the reaction to 0°C and carefully pour it into ice-cold water containing sodium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with diethyl ether or methyl tert-butyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Method 3: Transesterification

Transesterification involves the conversion of one ester to another by exchanging the alkoxy group.[10] In the context of this compound synthesis, this typically involves reacting a more common crotonate ester, such as methyl or ethyl crotonate, with tert-butanol in the presence of a catalyst.

Mechanistic Considerations

Transesterification can be catalyzed by either acids or bases. The mechanism is analogous to esterification, with the key difference being that the nucleophile is an alcohol and the leaving group is another alcohol. The reaction is reversible and must be driven to completion, often by using a large excess of the reactant alcohol or by removing the lower-boiling alcohol byproduct through distillation.

Practical Implementation

While feasible, transesterification for this compound synthesis is less common than the other methods due to the challenges of driving the equilibrium and the potential for side reactions. However, it can be a useful strategy if a different crotonate ester is readily available as a starting material.

Method 4: Enzymatic Synthesis

The use of enzymes, particularly lipases, as catalysts in organic synthesis represents a significant advancement in green chemistry.[11] Lipases can catalyze esterification reactions with high selectivity and under mild conditions, often avoiding the side reactions and harsh reagents associated with traditional chemical methods.[12]

The Lipase-Catalyzed Mechanism

The catalytic cycle of a lipase typically involves a serine residue in the active site acting as a nucleophile.[13] This serine attacks the carbonyl carbon of the carboxylic acid (or a more activated form), forming a tetrahedral intermediate which then collapses to an acyl-enzyme intermediate, releasing water. The alcohol (tert-butanol) then acts as a nucleophile, attacking the acyl-enzyme intermediate to form another tetrahedral intermediate. This final intermediate collapses to release the ester product and regenerate the enzyme.[14]

Advantages and Experimental Considerations

-

High Selectivity: Lipases are often highly chemo-, regio-, and enantioselective.

-